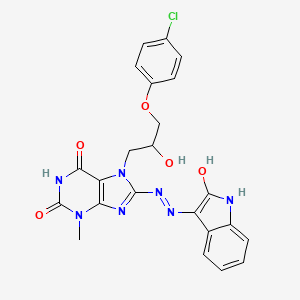
(E)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H20ClN7O5 and its molecular weight is 509.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione, often referred to as a purine derivative, has garnered attention in recent research due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H24ClN5O4
- Molecular Weight : 453.92 g/mol
- IUPAC Name : this compound
The compound consists of a purine base modified with various functional groups that may enhance its interaction with biological targets.
Antitumor Activity
Research indicates that compounds structurally similar to this purine derivative exhibit significant antitumor properties. For instance, studies have shown that purine derivatives can inhibit tumor cell proliferation by inducing apoptosis and interfering with DNA synthesis. The mechanism typically involves the inhibition of specific enzymes crucial for nucleotide metabolism and DNA replication.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : It is believed to inhibit enzymes such as DNA polymerase and topoisomerases, which are essential for DNA replication.
- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, potentially leading to altered cellular responses and apoptosis in cancer cells.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of the compound:
- MTT Assay : This assay demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect on Apoptosis (%) |
|---|---|---|
| MCF-7 (Breast) | 15 | 30 |
| A549 (Lung) | 20 | 25 |
| HeLa (Cervical) | 18 | 28 |
Case Studies
Several studies have documented the effects of similar purine derivatives:
- A study published in Cancer Research found that a related compound significantly reduced tumor growth in xenograft models by modulating immune responses and promoting apoptosis in tumor cells .
- Another investigation highlighted the compound's ability to sensitize resistant cancer cells to chemotherapy agents, thereby enhancing therapeutic efficacy .
Eigenschaften
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN7O5/c1-30-19-18(21(34)27-23(30)35)31(10-13(32)11-36-14-8-6-12(24)7-9-14)22(26-19)29-28-17-15-4-2-3-5-16(15)25-20(17)33/h2-9,13,25,32-33H,10-11H2,1H3,(H,27,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLIDWIXXPOHHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC(COC5=CC=C(C=C5)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














